(2R)-2-Phenyl-1,2,5,6-tetrahydro-3H-imidazo[1,2-a]imidazol-3-one
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Overview
Description
(2R)-2-Phenyl-1,2,5,6-tetrahydro-3H-imidazo[1,2-a]imidazol-3-one is a heterocyclic compound that features an imidazole ring fused with another imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Phenyl-1,2,5,6-tetrahydro-3H-imidazo[1,2-a]imidazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a suitable catalyst, such as nickel, under mild conditions. This process includes proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Phenyl-1,2,5,6-tetrahydro-3H-imidazo[1,2-a]imidazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce the corresponding amines.
Scientific Research Applications
(2R)-2-Phenyl-1,2,5,6-tetrahydro-3H-imidazo[1,2-a]imidazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (2R)-2-Phenyl-1,2,5,6-tetrahydro-3H-imidazo[1,2-a]imidazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with a single imidazole ring.
Benzimidazole: Contains a benzene ring fused to an imidazole ring.
Thiazole: Similar heterocyclic structure but with a sulfur atom.
Uniqueness
(2R)-2-Phenyl-1,2,5,6-tetrahydro-3H-imidazo[1,2-a]imidazol-3-one is unique due to its fused imidazole rings, which confer distinct chemical and biological properties. This structural feature allows for more diverse interactions with biological targets and greater stability in various chemical environments .
Properties
CAS No. |
61809-35-6 |
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Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(6R)-6-phenyl-2,3,6,7-tetrahydroimidazo[1,2-a]imidazol-5-one |
InChI |
InChI=1S/C11H11N3O/c15-10-9(8-4-2-1-3-5-8)13-11-12-6-7-14(10)11/h1-5,9H,6-7H2,(H,12,13)/t9-/m1/s1 |
InChI Key |
KDNVCSMDHNRUTB-SECBINFHSA-N |
Isomeric SMILES |
C1CN2C(=O)[C@H](NC2=N1)C3=CC=CC=C3 |
Canonical SMILES |
C1CN2C(=O)C(NC2=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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